![molecular formula C7H9N3O2 B1527074 Methyl 6-hydrazinylpyridine-3-carboxylate CAS No. 89853-71-4](/img/structure/B1527074.png)
Methyl 6-hydrazinylpyridine-3-carboxylate
Overview
Description
Molecular Structure Analysis
The IUPAC name for this compound is methyl 6-hydrazinonicotinate . The InChI code is 1S/C7H9N3O2/c1-12-7(11)5-2-3-6(10-8)9-4-5/h2-4H,8H2,1H3,(H,9,10) . The compound is a powder at room temperature .Physical And Chemical Properties Analysis
Methyl 6-hydrazinylpyridine-3-carboxylate is a powder at room temperature . It has a melting point of 138-139 degrees Celsius .Scientific Research Applications
Electrocatalytic Carboxylation
A new electrochemical procedure explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 to 6-aminonicotinic acid under mild conditions, avoiding the use of volatile and toxic solvents and catalysts. This process highlights a potential application in synthesizing related compounds through sustainable methods Feng, Q., Huang, Ke‐long, Liu, Suqin, & Wang, X. (2010). Electrochimica Acta, 55, 5741-5745.
Parkinsonism-Inducing Neurotoxin Study
Research on N-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound related to neurotoxicity and Parkinsonism, involved the study of its metabolite N-Methyl-4-phenylpyridine (MPP+), highlighting the importance of structural analogs in understanding selective toxicity mechanisms Javitch, J., D'Amato, R., Strittmatter, S., & Snyder, S. (1985). Proceedings of the National Academy of Sciences of the United States of America, 82, 2173-7.
Highly Luminescent Lanthanide Tags
The development of new ligands for highly luminescent lanthanide tags suitable for protein labeling and time-resolved luminescence imaging involves the study of complex molecules, potentially including derivatives of Methyl 6-hydrazinylpyridine-3-carboxylate for enhanced bioanalytical applications Weibel, N., Charbonnière, L., Guardigli, M., Roda, A., & Ziessel, R. (2004). Journal of the American Chemical Society, 126, 4888-96.
Synthesis and Characterization
Research into the synthesis, tautomeric forms, specific intermolecular interactions, and lipophilicity of methylated pyridazine derivatives has implications for understanding the chemical behavior of Methyl 6-hydrazinylpyridine-3-carboxylate and related molecules. These studies can inform applications ranging from material sciences to pharmacology Katrusiak, A., Piechowiak, Paweł, & Katrusiak, A. (2011). Journal of Molecular Structure, 998, 84-90.
Novel Hydrazones Synthesis
The condensation of 6-Methylpyridine-3-carbohydrazide with different aromatic aldehydes, resulting in hydrazones and their cyclocondensation to thiazolidine-4-ones, exemplifies the synthetic versatility and potential biological relevance of derivatives of Methyl 6-hydrazinylpyridine-3-carboxylate Solankee, A., Solankee, Pankit, & Patel, H. (2008). International Journal of Chemical Sciences, 6, 1017-1020.
Safety and Hazards
The compound is classified under the GHS07 category . It has several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
properties
IUPAC Name |
methyl 6-hydrazinylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)5-2-3-6(10-8)9-4-5/h2-4H,8H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNMKEVJMIJKLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-hydrazinylpyridine-3-carboxylate | |
CAS RN |
89853-71-4 | |
Record name | methyl 6-hydrazinylpyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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